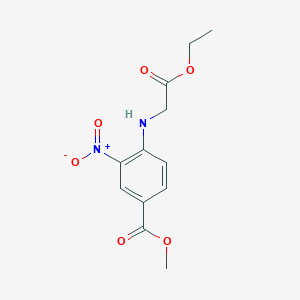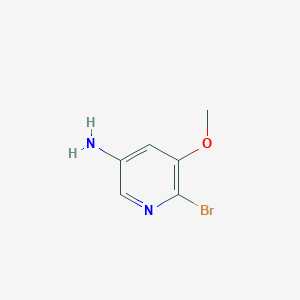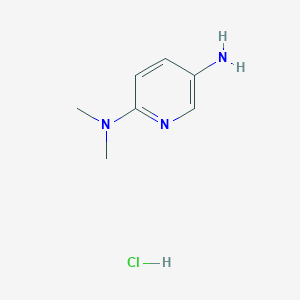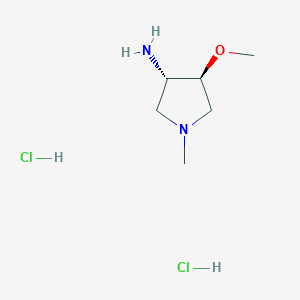
3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds with difluoromethoxy groups has been studied. One approach involves the use of visible-light photoredox catalysis. This method has been used to successfully trifluoromethylate alkyl or halide substituted as well as more structurally elaborate (hetero)aryl-hydroxylamides .
Chemical Reactions Analysis
The chemical reactions involving difluoromethoxy groups have been studied. For example, a chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions has been reported .
Scientific Research Applications
Use in Synthesis of Other Compounds
The compound “3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine” can be used as a building block in the synthesis of other complex molecules . Its unique structure and properties make it a valuable component in various chemical reactions.
Application in Nanotechnology
This compound has been used in the synthesis of quantum dots for electronic and photonic applications. Quantum dots are tiny particles or nanocrystals of a semiconducting material with diameters in the range of 2-10 nanometers. The electronic characteristics of quantum dots are closely related to their size and shape, which can be precisely controlled during the synthesis process.
Role in Pulmonary Fibrosis Research
Research has shown that compounds with similar structures, such as 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid, have inhibitory effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation (EMT) of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo . This suggests that “3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine” could potentially have similar effects and could be used in research related to pulmonary fibrosis .
Potential Use in Display Technologies
The use of this compound in the synthesis of quantum dots suggests potential applications in display technologies. Quantum dots can emit light of various colors depending on their size, which can be used to produce displays with wide color gamut and high brightness.
Use in Sensor Technologies
Quantum dots synthesized using this compound could potentially be used in sensor technologies. The unique properties of quantum dots, such as their size-dependent optical and electronic properties, make them suitable for use in various types of sensors.
Potential Therapeutic Applications
Given the compound’s inhibitory effects on TGF-β1-induced EMT, it could potentially be used as a therapeutic target for reducing Idiopathic Pulmonary Fibrosis (IPF) . However, more research is needed to confirm this potential application .
properties
IUPAC Name |
3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O2/c1-2-3(8)4(9-11-2)10-5(6)7/h5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQVMFQOGRCQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)











